5-(morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene
CAS No.: 863001-66-5
Cat. No.: VC4574416
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863001-66-5 |
|---|---|
| Molecular Formula | C13H14N2O3S |
| Molecular Weight | 278.33 |
| IUPAC Name | 2-morpholin-4-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole |
| Standard InChI | InChI=1S/C13H14N2O3S/c1-3-16-4-2-15(1)13-14-9-7-10-11(8-12(9)19-13)18-6-5-17-10/h7-8H,1-6H2 |
| Standard InChI Key | HBBBVOHRUBJOIP-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC3=CC4=C(C=C3S2)OCCO4 |
Introduction
5-(Morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene is a complex organic compound classified as a heterocyclic molecule due to the presence of nitrogen, oxygen, and sulfur within its ring structure. This tricyclic compound is notable for its unique molecular architecture and potential applications in medicinal chemistry and material science.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step synthetic routes, including cyclization reactions and functional group transformations. These processes are crucial for creating the complex tricyclic structure and for modifying its chemical properties to suit specific applications.
Types of Chemical Reactions:
-
Cyclization Reactions: Essential for forming the tricyclic structure.
-
Functional Group Transformations: Used to modify the compound's properties.
Potential Applications
5-(Morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene has potential applications in medicinal chemistry and material science. Its unique structure and reactivity make it a promising candidate for developing new drugs or materials with specific properties.
Potential Application Areas:
-
Medicinal Chemistry: Could be used to develop new pharmaceuticals.
-
Material Science: May serve as a building block for novel materials.
Comparison Table:
| Compound Name | Molecular Weight | Potential Applications |
|---|---|---|
| 5-(Morpholin-4-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraene | Approximately 317.37 g/mol | Medicinal Chemistry, Material Science |
| MTIP | Not specified | CRF1 Antagonist |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume